molecular formula C12H13N3 B585578 7-methyl-2-propyl-3H-benzimidazole-5-carbonitrile CAS No. 153036-72-7

7-methyl-2-propyl-3H-benzimidazole-5-carbonitrile

Cat. No.: B585578
CAS No.: 153036-72-7
M. Wt: 199.257
InChI Key: KQPLMVHFJROBMO-UHFFFAOYSA-N
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Description

7-methyl-2-propyl-3H-benzimidazole-5-carbonitrile is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their broad range of biological activities and are used in various fields such as medicine, agriculture, and industry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-2-propyl-3H-benzimidazole-5-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, a mixture of methyl 2-n-propyl-7-methyl-benzimidazole-5-carboxylate in ethanol and hydrazine hydrate can be heated under reflux to yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

7-methyl-2-propyl-3H-benzimidazole-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted benzimidazole derivatives with various alkyl or aryl groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-methyl-2-propyl-3H-benzimidazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes or receptors, leading to its biological effects. The compound may bind to active sites of enzymes, altering their activity and resulting in therapeutic effects such as anti-inflammatory or antiviral actions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-methyl-2-propyl-3H-benzimidazole-5-carbonitrile stands out due to its specific substitution pattern on the benzimidazole ring, which imparts unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

7-methyl-2-propyl-3H-benzimidazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-3-4-11-14-10-6-9(7-13)5-8(2)12(10)15-11/h5-6H,3-4H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQPLMVHFJROBMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(N1)C=C(C=C2C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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